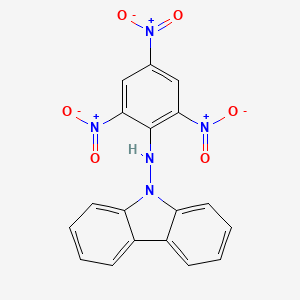

N-(2,4,6-trinitrophenyl)carbazol-9-amine

Description

Contextualization within Modern Organic Chemistry and Materials Science

In the landscape of modern organic chemistry, the synthesis and functionalization of heterocyclic compounds are of paramount importance. Carbazole (B46965), a nitrogen-containing tricycle, serves as a versatile scaffold for the development of a wide array of functional molecules. Its derivatives are integral to the field of materials science, particularly in the development of organic electronics. Carbazoles are known for their excellent hole-transporting capabilities, high charge-carrier mobility, and electroluminescent properties, making them key components in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. mdpi.commdpi.com The strategic substitution at the nitrogen atom (N-9 position) of the carbazole ring allows for the fine-tuning of its electronic and photophysical properties. mdpi.com

Historical Perspective and Evolution of Research on N-Substituted Carbazole Derivatives

The journey of carbazole chemistry began with its discovery in 1872 by Graebe and Glaser. mdpi.com For decades, research primarily focused on the chemistry of the carbazole ring itself. However, the mid-20th century saw a surge in interest in N-substituted carbazole derivatives. The polymerization of N-vinylcarbazole, first reported in 1934, marked a significant milestone, paving the way for the development of carbazole-based polymers with unique physicochemical properties. mdpi.com Over the years, a plethora of N-substituted carbazoles have been synthesized, incorporating various functional groups to modulate their biological and material properties. mdpi.comnih.gov These derivatives have found applications in diverse fields, from pharmaceuticals to advanced materials. mdpi.comnih.gov

Significance of the Trinitrophenyl Moiety in Molecular Design

The trinitrophenyl group, often referred to as a picryl group, is a powerful electron-withdrawing moiety. Its incorporation into molecular structures significantly influences their electronic properties. The presence of three nitro groups on the phenyl ring creates a highly electron-deficient aromatic system. This feature is instrumental in the formation of charge-transfer complexes, where the trinitrophenyl moiety acts as an electron acceptor. chemistryresearches.irnih.govnih.gov In the context of materials science, this property is exploited to design molecules with specific optical and electronic characteristics. The interaction between an electron-donating molecule (like carbazole) and an electron-accepting moiety (like the trinitrophenyl group) can lead to the formation of materials with novel photophysical behaviors, which are of interest for applications in electronics and optics.

The synthesis of the precursor, 9-aminocarbazole, can be achieved through the reaction of carbazole with hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide (B78521) in dimethylformamide. prepchem.com The subsequent reaction of 9-aminocarbazole with an appropriate 2,4,6-trinitrophenylating agent, such as picryl chloride (1-chloro-2,4,6-trinitrobenzene), would yield N-(2,4,6-trinitrophenyl)carbazol-9-amine. This type of nucleophilic aromatic substitution is a common method for the formation of such derivatives.

The crystal structure of the closely related compound, 9-(2,4,6-trinitroanilino)-carbazole, has been determined by X-ray diffraction. This analysis provides valuable insights into the molecular geometry and intermolecular interactions of this compound.

| Crystal Data for 9-(2,4,6-trinitroanilino)-carbazole | |

| Parameter | Value |

| Chemical Formula | C18H11N5O6 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.686(11) |

| b (Å) | 24.601(12) |

| c (Å) | 10.047(5) |

| β (°) | 107.76(5) |

| Volume (ų) | 3459.5 |

| Z | 8 |

| Selected Bond Lengths for 9-(2,4,6-trinitroanilino)-carbazole | |

| Bond | Length (Å) |

| N(1)-N(2) | 1.381(4) |

| N(1)-C(1) | 1.411(5) |

| N(2)-C(11) | 1.414(5) |

| N(2)-C(22) | 1.417(5) |

Data sourced from the Canadian Journal of Chemistry.

Structure

3D Structure

Properties

CAS No. |

21046-05-9 |

|---|---|

Molecular Formula |

C18H11N5O6 |

Molecular Weight |

393.3 g/mol |

IUPAC Name |

N-(2,4,6-trinitrophenyl)carbazol-9-amine |

InChI |

InChI=1S/C18H11N5O6/c24-21(25)11-9-16(22(26)27)18(17(10-11)23(28)29)19-20-14-7-3-1-5-12(14)13-6-2-4-8-15(13)20/h1-10,19H |

InChI Key |

FRLJBDXFYGRMJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for N-(2,4,6-trinitrophenyl)carbazol-9-amine

The formation of this compound is predominantly accomplished through reactions that form a bond between the nucleophilic nitrogen of a carbazole (B46965) precursor and an electrophilic trinitrophenyl substrate.

Nucleophilic Substitution Reactions with Amines

The most direct and conventional route to synthesize this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of 9-aminocarbazole with a suitable 2,4,6-trinitrophenyl halide, typically picryl chloride (2,4,6-trinitrochlorobenzene).

In this reaction, the amino group at the 9-position of the carbazole acts as the nucleophile. It attacks the carbon atom bearing the leaving group (e.g., chlorine) on the picryl chloride ring. The picryl ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the three nitro groups (-NO₂), which stabilize the negative charge of the intermediate. The reaction proceeds through a well-established two-step addition-elimination mechanism, forming a Meisenheimer complex as a discrete intermediate nih.gov. The subsequent elimination of the chloride ion restores the aromaticity of the picryl ring and yields the final product. The presence of a base is often required to neutralize the hydrogen halide byproduct.

The general reaction scheme is as follows:

Nucleophile: 9-Aminocarbazole

Electrophile: Picryl chloride

Product: this compound

Byproduct: HCl

This method is highly effective due to the extreme electrophilicity of the picryl chloride substrate.

Coupling Strategies Employing Carbazole Precursors

Modern cross-coupling reactions offer alternative, albeit less direct, strategies for the N-arylation of carbazole precursors. While not the standard method for this specific compound, palladium-catalyzed reactions like the Buchwald-Hartwig amination could theoretically be employed.

This would involve the coupling of carbazole (or a carbazole derivative) with a suitable trinitrophenyl-containing partner. For instance, a reaction could be envisioned between carbazole and a trinitrophenyl halide or triflate, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand nih.gov. However, the high reactivity of the trinitrophenyl system towards nucleophilic attack might lead to competing uncatalyzed reactions or catalyst inhibition.

Another approach involves the initial formation of a carbazole salt, such as potassium carbazolide, by treating carbazole with a strong base like potassium hydroxide (B78521) mdpi.com. This enhances the nucleophilicity of the carbazole nitrogen, which can then react with an electrophilic trinitrophenyl source. This method is commonly used for the synthesis of N-substituted carbazoles mdpi.com.

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The kinetics of the SNAr reaction for the synthesis of this compound are largely dictated by the nature of the reactants and the reaction conditions. Studies on analogous reactions of picryl derivatives provide significant insight into these factors scispace.com.

The rate of reaction is highly dependent on the leaving group on the trinitrophenyl substrate. The general reactivity trend for leaving groups (nucleofugicity) in these SNAr reactions is NO₂ > F > Cl > Br > I scispace.com. This indicates that picryl fluoride (B91410) would react faster than picryl chloride under similar conditions.

Thermodynamically, the reaction is generally favorable, driven by the formation of a stable product and the departure of a good leaving group. Activation parameters for related reactions show that the activation enthalpies can be quite small, indicating a low energy barrier for the reaction to proceed once the reactants are in a suitable orientation scispace.com.

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Leaving Group (on Picryl Ring) | Increases in the order I < Br < Cl < F < NO₂ | The rate-determining step is often the attack of the nucleophile, which is influenced by the electronegativity of the leaving group. A more electronegative group enhances the electrophilicity of the carbon center. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) generally accelerate the reaction. | These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, increasing its reactivity. They also help to stabilize the charged Meisenheimer intermediate. |

| Base | A non-nucleophilic base can increase the rate by deprotonating the nucleophile or trapping the proton in the transition state. | Increases the concentration of the more nucleophilic conjugate base and prevents the reverse reaction by neutralizing the acid byproduct. |

| Temperature | Increases rate as per Arrhenius equation. | Provides sufficient energy to overcome the activation energy barrier. However, due to the high reactivity, reactions are often run at or below room temperature. |

Advanced Synthetic Modifications and Derivatization Strategies

Further functionalization of the this compound scaffold can be achieved by modifying either the carbazole core or the trinitrophenyl group. These modifications can be used to tune the electronic, optical, or material properties of the molecule.

Functionalization of the Carbazole Core

The carbazole ring system is amenable to various electrophilic substitution reactions. Positions C-3, C-6, C-1, and C-8 are the most common sites for functionalization.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically targeting the 3- and 6-positions.

Nitration: Introduction of further nitro groups onto the carbazole ring can be performed, though conditions must be carefully controlled to avoid degradation of the trinitrophenyl moiety.

Acylation: Friedel-Crafts acylation can introduce acetyl or other acyl groups, often at the 3- and 6-positions, which can serve as handles for further transformations nih.gov.

Cross-Coupling: If the carbazole core is pre-functionalized with a halide, Suzuki or other palladium-catalyzed cross-coupling reactions can be used to introduce new aryl or alkyl groups.

These modifications would ideally be performed on the carbazole precursor before coupling with the trinitrophenyl group to avoid potential side reactions with the highly reactive picryl moiety.

Modifications of the Trinitrophenyl Group

The three nitro groups on the trinitrophenyl ring are the primary sites for chemical modification.

Selective Reduction: One or more of the nitro groups can be selectively reduced to amino groups using various reducing agents. For example, mild reducing agents like sodium sulfide (B99878) or tin(II) chloride can selectively reduce one nitro group, often the one at the 4-position, leaving the ortho-nitro groups intact. This transformation dramatically alters the electronic properties of the ring, converting a strong electron-withdrawing group into a strong electron-donating group.

Nucleophilic Substitution of Nitro Groups: In some highly activated systems, a nitro group itself can act as a leaving group in a nucleophilic aromatic substitution reaction, allowing for the introduction of other functional groups like methoxy (B1213986) or hydroxy groups.

Exploration of Reaction Mechanisms in Amine Derivatization

The synthesis of this compound is achieved through the derivatization of carbazol-9-amine. This process involves the introduction of a 2,4,6-trinitrophenyl group onto the nitrogen atom of the carbazole moiety. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a well-established pathway for the reaction of nucleophiles with highly electron-deficient aromatic rings. libretexts.orgwikipedia.org

The key reactants for this synthesis are carbazol-9-amine, which acts as the nucleophile, and a suitable 2,4,6-trinitrophenylating agent, such as 2,4,6-trinitrochlorobenzene (picryl chloride), which serves as the electrophilic substrate. The lone pair of electrons on the nitrogen atom of carbazol-9-amine initiates the nucleophilic attack. libretexts.org

The reaction is characterized by the presence of strong electron-withdrawing nitro groups (-NO₂) at the ortho and para positions of the benzene (B151609) ring of the electrophile. These groups are crucial for the reaction to proceed, as they activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate. libretexts.orgbyjus.com

The proposed reaction scheme is as follows:

Carbazol-9-amine + 2,4,6-Trinitrochlorobenzene → this compound + HCl

The mechanism of this derivatization can be broken down into two main steps:

Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the nitrogen atom of carbazol-9-amine on the carbon atom bearing the leaving group (e.g., chlorine) of the 2,4,6-trinitrochlorobenzene. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge is delocalized over the aromatic ring and, significantly, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is the primary reason for the stability of this intermediate and the feasibility of the SNAr reaction. libretexts.org

Departure of the Leaving Group: In the second step, the aromaticity of the trinitrophenyl ring is restored by the elimination of the leaving group (e.g., chloride ion). This step is typically fast and results in the formation of the final product, this compound. nih.gov

Illustrative Data on Reaction Parameters

The following data tables illustrate the expected influence of various reaction parameters on the synthesis of this compound, based on established principles of SNAr reactions.

Table 1: Hypothetical Effect of Leaving Group on Reaction Rate

| Leaving Group (on Trinitrophenyl Ring) | Relative Reaction Rate | Rationale |

| Fluorine (F) | Highest | The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step. |

| Chlorine (Cl) | High | Chlorine is a good leaving group and effectively activates the ring for nucleophilic substitution. |

| Bromine (Br) | Moderate | Bromine is less electronegative than chlorine, leading to a slightly slower rate of nucleophilic attack. |

| Iodine (I) | Lower | While a good leaving group, the lower electronegativity of iodine results in a less electrophilic carbon center compared to other halogens. |

Table 2: Hypothetical Influence of Solvent on Reaction Yield

| Solvent | Dielectric Constant (ε) | Expected Yield | Rationale |

| Dimethyl Sulfoxide (DMSO) | 47 | Excellent | Aprotic polar solvents are effective at solvating the cationic species without deactivating the nucleophile, and can help to stabilize the charged Meisenheimer complex. rsc.org |

| N,N-Dimethylformamide (DMF) | 37 | Very Good | Similar to DMSO, DMF is a polar aprotic solvent that facilitates SNAr reactions by stabilizing the charged intermediate. |

| Acetonitrile | 36 | Good | Acetonitrile is another suitable polar aprotic solvent for this type of reaction. |

| Tetrahydrofuran (THF) | 7.6 | Moderate | A less polar solvent like THF is expected to result in a slower reaction rate and potentially lower yield due to less effective stabilization of the Meisenheimer complex. |

| Toluene | 2.4 | Poor | Non-polar solvents are generally not suitable for SNAr reactions as they do not effectively stabilize the charged intermediates. |

Table 3: Illustrative Effect of Base on Reaction Time

| Base | pKₐ of Conjugate Acid | Expected Reaction Time | Rationale |

| Triethylamine (Et₃N) | 10.75 | Moderate | A moderately strong, non-nucleophilic base that effectively neutralizes the generated acid without competing with the primary nucleophile. |

| Diisopropylethylamine (DIPEA) | 11.0 | Moderate | A sterically hindered, non-nucleophilic base that is also effective in acid scavenging. |

| Potassium Carbonate (K₂CO₃) | 10.33 | Shorter | An inorganic base that can effectively neutralize the acid, potentially leading to faster reaction times. |

| No Base | - | Longest | In the absence of a base, the starting amine is protonated by the acid byproduct, reducing its concentration and nucleophilicity, thus slowing down the reaction. |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallographic Analysis of N-(2,4,6-trinitrophenyl)carbazol-9-amine

The definitive three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction. This technique provides precise information on the molecule's conformation, the geometric parameters of its bonds, and the arrangement of molecules within the crystal lattice.

The compound crystallizes in the monoclinic space group P21/c. researchgate.net The asymmetric unit contains two crystallographically-independent molecules. researchgate.net Key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 14.686(11) Å |

| b | 24.601(12) Å |

| c | 10.047(5) Å |

| β | 107.76(5)° |

| Z (Molecules/unit cell) | 8 |

| Temperature | 292 K |

X-ray analysis reveals a staggered conformation between the two nitrogen atoms of the central N-N linkage. researchgate.net The measured N-N bond distance is 1.381(4) Å, which is noted to be significantly shorter than the N-N single bonds in comparable N-picrylhydrazine molecules. researchgate.net

The geometry of the picryl (2,4,6-trinitrophenyl) moiety is consistent with that observed in related structures. Two of the nitro groups on this ring are found to be nearly coplanar with the benzene (B151609) ring to which they are attached. researchgate.net The carbazole (B46965) fragment retains its characteristic planar structure.

The crystal packing of this compound is dominated by strong π-molecular interactions. researchgate.net The arrangement features a distinct overlap between the electron-rich carbazole moiety of one molecule and the electron-deficient picryl ring of an adjacent molecule. researchgate.net This donor-acceptor stacking results in the formation of infinite linear chains throughout the crystal structure. researchgate.net

The strength of this π-π interaction is evidenced by the short interplanar distances between the overlapping carbazole and picryl planes, which are 3.28(13) Å and 3.34(13) Å. researchgate.net This type of packing is a common feature in crystals composed of molecules with distinct electron-donor and electron-acceptor regions, contributing significantly to the stability of the crystal lattice. nih.gov

High-Resolution Spectroscopic Methodologies for Structural Insights

While a specific, fully assigned spectrum for this compound is not detailed in the provided search results, the expected proton (¹H) and carbon (¹³C) NMR spectral features can be inferred from its structure and data on its constituent moieties.

¹H NMR: The spectrum is expected to show distinct signals for the protons on the carbazole and picryl rings, as well as the single amine proton.

Carbazole Protons: The eight aromatic protons of the carbazole unit would typically appear as complex multiplets in the aromatic region (approx. 7.0-8.5 ppm), similar to the parent carbazole molecule. chemicalbook.com

Picryl Protons: The two protons on the trinitrophenyl ring are in identical chemical environments and are expected to produce a single singlet further downfield due to the strong electron-withdrawing effect of the three nitro groups.

Amine Proton (N-H): A single, often broad signal is expected for the N-H proton. Its chemical shift can be highly variable and is dependent on factors like solvent and concentration. msu.edu The presence of intramolecular hydrogen bonding would likely shift this signal downfield.

¹³C NMR: The ¹³C NMR spectrum would display a number of signals corresponding to the unique carbon environments in the molecule.

Carbazole Carbons: The carbazole moiety would show six distinct signals for its twelve carbon atoms due to molecular symmetry.

Picryl Carbons: The trinitrophenyl ring would exhibit four unique signals: one for the carbon attached to the amine, one for the carbon para to the amine, one for the two ortho carbons bearing nitro groups, and one for the two meta carbons. The carbons directly attached to the nitro groups would be significantly deshielded.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule by analyzing their characteristic vibrational modes. msu.edu For this compound, a secondary amine, several key absorption bands are expected. orgchemboulder.com

The table below summarizes the principal expected vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (R₂NH) | 3350 - 3310 | Weak to Medium |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | Nitro Group (-NO₂) | 1355 - 1315 | Strong |

| Aromatic C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

The presence of a single, relatively sharp band in the N-H stretching region would confirm the secondary amine structure. orgchemboulder.com The most prominent features in the spectrum would be the very strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the three nitro (NO₂) groups, which are characteristic of polynitroaromatic compounds.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions

The electronic transitions of this compound, a molecule characterized by a strong electron-donating carbazole moiety and a potent electron-accepting 2,4,6-trinitrophenyl (picryl) group, are dominated by intramolecular charge-transfer (ICT) phenomena. This donor-acceptor architecture gives rise to distinct spectroscopic signatures in both UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands characteristic of the individual carbazole and trinitrophenyl chromophores, along with a prominent, broad, and low-energy absorption band corresponding to the intramolecular charge-transfer transition.

The carbazole moiety typically displays strong absorptions in the UV region, generally between 250 nm and 350 nm, arising from π-π* transitions within the aromatic system. For instance, carbazole-based compounds often show absorption peaks around 325-345 nm. researchgate.net The trinitrophenyl group also absorbs in the UV region.

The most significant feature in the spectrum of this compound, however, is the ICT band. This band arises from the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich carbazole donor, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-deficient trinitrophenyl acceptor. This transition is typically observed in the visible region of the spectrum, leading to the colored appearance of such compounds. In analogous donor-acceptor systems incorporating carbazole, these ICT bands can be found at wavelengths above 400 nm. researchgate.net The position and intensity of this ICT band are highly sensitive to the solvent polarity, often exhibiting a bathochromic (red) shift in more polar solvents due to the stabilization of the more polar excited state.

Table 1: Representative UV-Vis Absorption Data for Carbazole Derivatives and Donor-Acceptor Complexes

| Compound/System | Solvent | λmax (nm) | Transition Type |

| Carbazole-based compounds | THF | ~325-345 | π-π* |

| Carbazole-based dyes | THF | >400 | Intramolecular Charge Transfer (ICT) |

| Carbazole-9-ylpropionic acid | Ethanol | 295, 340 | Not specified |

Note: This table presents representative data from analogous compounds to illustrate the expected absorption characteristics.

Fluorescence Spectroscopy

The fluorescence properties of this compound are intrinsically linked to its ICT character. While many carbazole derivatives are known to be fluorescent, often emitting in the near-UV or blue region of the spectrum, the presence of the electron-withdrawing trinitrophenyl group is expected to significantly influence the emission behavior. dss.go.thresearchgate.netnih.gov

In many donor-acceptor molecules, emission from the ICT excited state can be observed, which is typically characterized by a large Stokes shift and strong solvatochromism. However, the presence of multiple nitro groups on the acceptor moiety often leads to efficient fluorescence quenching. This quenching can occur through several mechanisms, including enhanced intersystem crossing to the triplet state and non-radiative decay pathways promoted by the nitro groups. Therefore, it is anticipated that this compound would exhibit weak fluorescence or be non-fluorescent. The study of fluorescence quenching of carbazole by electron-deficient molecules like dinitro-substituted compounds supports this expectation.

Should any emission be observable, it would likely be significantly red-shifted compared to the emission of the parent carbazole. For example, derivatives of 3-(2-Bromoacetamido)-N-(9-ethyl-9H)-carbazol exhibit an emission maximum at 385 nm when excited at 276 nm. nih.gov In contrast, carbazole-based donor-acceptor systems designed for fluorescence applications can have emission maxima extending into the visible range, for instance, at 535 nm. researchgate.net

Table 2: Representative Fluorescence Emission Data for Carbazole Derivatives

| Compound/System | Solvent | Excitation λmax (nm) | Emission λmax (nm) |

| Carbazole-9-ylpropionic acid | Ethanol | 340 | 370 |

| 3-(2-Bromoacetamido)-N-(9-ethyl-9H)-carbazol derivatives | Not specified | 276 | 385 |

| Carbazole-based dye with acceptor | CH3CN:H2O | Not specified | 535 |

Note: This table includes data from analogous fluorescent carbazole derivatives to provide a comparative context for the expected emission properties.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the characterization of radical species of this compound. Radicals can be generated through oxidation or reduction of the parent molecule, leading to the formation of a radical cation or radical anion, respectively.

Radical Cation

Oxidation of this compound would involve the removal of an electron from the HOMO, which is localized on the carbazole moiety. This would result in the formation of a carbazole-centered radical cation. The ESR spectrum of this species would be characterized by hyperfine coupling of the unpaired electron with the nitrogen atom and the protons of the carbazole ring system. The g-factor for such organic radicals is typically close to that of the free electron (g ≈ 2.0023). For comparison, the g-factor for the neutral GMP(-H)• radical is 2.0034. researchgate.net

Radical Anion

Reduction of the molecule would lead to the addition of an electron to the LUMO, which is localized on the trinitrophenyl group. This would form a radical anion where the unpaired electron is primarily delocalized over the picryl ring. The ESR spectrum of this radical anion would be dominated by hyperfine coupling to the three nitrogen atoms of the nitro groups and the two protons on the aromatic ring.

The hyperfine coupling constants (a-values) provide detailed information about the distribution of the unpaired electron spin density within the radical. For a picryl-containing radical, significant hyperfine coupling to the nitrogen of the amine linker and the nitrogens of the nitro groups is expected. The number of lines in the ESR spectrum can be predicted based on the number of equivalent nuclei interacting with the unpaired electron. libretexts.org

Table 3: Predicted ESR Hyperfine Coupling Constants for Potential Radical Species

| Radical Species | Interacting Nuclei | Predicted Hyperfine Coupling Constant (a) |

| Carbazole Radical Cation | 14N (carbazole) | ~7-9 G |

| Protons (carbazole) | 1-6 G | |

| Trinitrophenyl Radical Anion | 14N (amine linker) | ~8-10 G |

| 14N (o-nitro groups) | ~3-5 G | |

| 14N (p-nitro group) | ~9-12 G | |

| Protons (picryl ring) | ~1-3 G |

Note: The predicted hyperfine coupling constants are based on data from analogous carbazole and picryl-containing radical systems. The actual values may vary.

The analysis of the g-value and the hyperfine coupling pattern in the ESR spectrum allows for the unambiguous identification of the generated radical species and provides valuable insight into the electronic structure and spin delocalization within the molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) has become a primary tool for computational analysis due to its favorable balance of accuracy and computational cost. nih.gov Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311G(d,p), are commonly used to optimize molecular geometry and calculate electronic properties. nih.govnih.gov

A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. For N-(2,4,6-trinitrophenyl)carbazol-9-amine, the electron-donating carbazole (B46965) moiety would significantly influence the HOMO, while the electron-withdrawing trinitrophenyl group would dominate the LUMO.

Table 1: Predicted Electronic Properties using DFT The following data is illustrative and based on typical values for related nitroaromatic and carbazole compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -3.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | Chemical reactivity, stability |

| Dipole Moment | ~ 5-7 D | Molecular polarity |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for energetic and structural predictions. For energetic materials containing multiple nitro groups, such as the trinitrophenyl moiety, high-accuracy calculations are crucial for predicting properties like the heat of formation, which is essential for assessing their energetic performance. researchgate.net For instance, composite methods like the Complete Basis Set (CBS) models can yield heats of formation with high precision. researchgate.net

The distribution of electron density within this compound governs its reactivity. Techniques such as Natural Bond Orbital (NBO) and Mulliken population analysis are used to calculate the partial atomic charges on each atom. researchgate.net This analysis would likely show a significant negative charge on the oxygen atoms of the nitro groups and the nitrogen of the amine bridge, while the carbon atoms attached to the nitro groups and the carbazole nitrogen would carry a partial positive charge.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. nih.govresearchgate.net In an MEP map of the title compound, negative potential (typically colored red) would be concentrated around the nitro groups, highlighting these areas as sites for electrophilic attack. Positive potential (blue) would be located elsewhere, indicating regions susceptible to nucleophilic attack. The aromaticity of the carbazole and trinitrophenyl rings can also be quantified using methods like the Nucleus-Independent Chemical Shift (NICS) index, confirming their aromatic character.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. Rotation is possible around the N-C and N-N single bonds connecting the carbazole, amine, and trinitrophenyl groups. Conformational analysis is performed to identify the most stable arrangement (global minimum) and other low-energy conformers. nih.gov This involves mapping the potential energy surface by systematically changing key dihedral (torsion) angles and calculating the energy of each resulting geometry.

Studies on similar biaryl systems show that steric hindrance between the rings often leads to a twisted, non-planar conformation. nih.govnih.gov For the title compound, a significant dihedral angle between the plane of the carbazole ring system and the trinitrophenyl ring is expected to minimize steric clash.

Table 2: Predicted Key Geometrical Parameters The following data is illustrative and based on typical values for related structures.

| Parameter | Predicted Value |

| C-N (Carbazole-Amine) Bond Length | ~ 1.40 Å |

| N-C (Amine-Phenyl) Bond Length | ~ 1.42 Å |

| C-N-C Bond Angle | ~ 125° |

| Carbazole-Phenyl Dihedral Angle | ~ 60-80° |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. researchgate.netresearchgate.net MD simulations model the atomic motions based on a force field, providing insights into the compound's dynamic behavior, flexibility, and interactions with surrounding solvent molecules. rsc.org

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute (solvation shell) and the nature of the intermolecular interactions, such as hydrogen bonding or van der Waals forces. researchgate.net This is crucial for understanding its solubility and how the solvent might influence its reactivity and conformational preferences.

Predictive Modeling of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can be used to aid in its identification and structural confirmation. als-journal.com DFT calculations can accurately predict vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts. najah.edu

FT-IR Spectroscopy: The vibrational frequencies corresponding to specific functional groups can be calculated. For the title compound, strong characteristic peaks for the N-O stretching of the nitro groups, C-N stretching, and aromatic C-H stretching would be predicted. najah.edu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. als-journal.com These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations would show distinct signals for the protons and carbons in the different chemical environments of the carbazole and trinitrophenyl rings.

Table 3: Predicted Characteristic Spectroscopic Data The following data is illustrative and based on typical values for the functional groups.

| Spectroscopy | Feature | Predicted Range |

| FT-IR | N-O Asymmetric Stretch | 1520-1560 cm⁻¹ |

| FT-IR | N-O Symmetric Stretch | 1340-1370 cm⁻¹ |

| ¹H NMR | Trinitrophenyl-H | 9.0-9.5 ppm |

| ¹H NMR | Carbazole-H | 7.2-8.5 ppm |

| ¹³C NMR | Aromatic Carbons | 110-150 ppm |

Structure Property Relationships and Functional Design Principles

Elucidating the Influence of Molecular Architecture on Electronic Properties

The electronic properties of N-(2,4,6-trinitrophenyl)carbazol-9-amine are a direct consequence of its distinct molecular architecture, which brings together an electron-donating carbazole (B46965) moiety and a strongly electron-withdrawing 2,4,6-trinitrophenyl (picryl) group. This arrangement facilitates intramolecular charge transfer (ICT), a key feature of this class of compounds.

X-ray diffraction studies have provided precise insights into the solid-state structure of this molecule. nih.gov The central linkage between the carbazole and picryl groups involves a nitrogen-nitrogen bond. The two nitrogen atoms in this central fragment adopt a staggered conformation. nih.gov This twisted arrangement between the donor and acceptor moieties is a critical determinant of the electronic coupling between them.

The crystal structure reveals that the carbazole plane of one molecule and the picryl plane of a neighboring molecule overlap, forming an infinite linear chain. nih.gov This intermolecular stacking is characterized by short interplanar distances of 3.28 Å and 3.34 Å, indicative of strong π-π molecular interactions. nih.gov Such interactions can significantly influence the bulk electronic properties of the material, such as charge transport.

The carbazole unit acts as the electron donor (D) and the picryl moiety functions as the electron acceptor (A), leading to a molecule with a pronounced D-A character. nih.gov This electronic asymmetry is fundamental to its properties and potential applications in optoelectronic devices.

| Parameter | Value | Significance |

|---|---|---|

| Conformation of Central N-N Fragment | Staggered | Influences the degree of electronic coupling between donor and acceptor. |

| N-N Bond Distance | 1.381(4) Å | Shorter than typical, suggesting some electronic delocalization. |

| Intermolecular D-A Stacking Distances | 3.28(13) Å and 3.34(13) Å | Indicates strong π-molecular interactions, crucial for solid-state properties. |

Correlation Between Conformation and Charge Transfer Characteristics

The staggered conformation between the carbazole donor and the picryl acceptor in this compound is a crucial factor governing its charge transfer (CT) characteristics. This non-planar arrangement modulates the overlap between the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich carbazole, and the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient picryl group.

In the solid state, the molecule arranges into infinite chains of the form …D-h-A:D-h-A…, where D is the carbazole donor, A is the picryl acceptor, and h represents the linkage within the molecule. nih.gov The close intermolecular distances between the donor of one molecule and the acceptor of an adjacent molecule facilitate intermolecular charge transfer, which is a key process in the functioning of organic electronic materials. nih.gov

The strength of the intramolecular charge transfer is influenced by the dihedral angle between the donor and acceptor moieties. A more twisted conformation can decrease the electronic coupling, which in turn affects the energy of the CT transition. In many donor-acceptor systems, a twisted internal charge transfer (TICT) state can be formed upon photoexcitation, leading to unique photophysical properties such as dual fluorescence. Theoretical studies on related N-borylated carbazoles have shown that the lowest lying excited state with a non-vanishing oscillator strength is a TICT state, resulting from a single-electron excitation from the nitrogen lone pair to an unoccupied orbital on the acceptor. nih.gov

Theoretical Studies on Substituent Effects and Their Impact on Molecular Functionality

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding how substituents can modify the electronic properties and functionality of molecules like this compound. While specific DFT studies on this exact molecule are not prevalent in the provided search results, research on related nitro-substituted carbazoles offers valuable insights.

DFT calculations on nitro derivatives of carbazole have shown that substitution on the aromatic rings can influence the planarity of the molecule and the degree of π-electron delocalization. researchgate.net For instance, the introduction of a nitro group, a strong π-electron-withdrawing substituent, can perturb the geometry of the carbazole ring system. researchgate.net The Harmonic Oscillator Model of Aromaticity (HOMA) descriptor, calculated from theoretical geometries, can quantify the influence of substituents on the aromaticity of the rings. researchgate.net

In the context of this compound, substituents could be introduced on either the carbazole or the picryl moiety. For example:

Substituents on the Carbazole Ring: Introducing electron-donating groups (e.g., alkyl, alkoxy) on the carbazole moiety would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and likely red-shifting the charge-transfer absorption band. Conversely, electron-withdrawing groups would lower the HOMO energy.

Substituents on the Picryl Ring: Modifying the nitro groups or adding other substituents to the picryl ring would primarily affect the LUMO energy. Adding further electron-withdrawing groups would lower the LUMO, while replacing a nitro group with a less withdrawing substituent would raise it.

Computational studies on other donor-acceptor carbazole systems have demonstrated that DFT can be used to predict molecular geometries, electronic structures, and UV-vis spectra. researchgate.net For instance, the Fukui function can be employed to predict the chemical reactivity of different atoms within the molecule. researchgate.net Such theoretical approaches allow for the in-silico screening of a wide range of substituted derivatives to identify candidates with desired electronic properties for specific applications, such as tuning the emission color in organic light-emitting diodes (OLEDs).

| Substitution Site | Type of Substituent | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on HOMO-LUMO Gap |

|---|---|---|---|---|

| Carbazole Ring | Electron-Donating (e.g., -OCH₃) | Increase in Energy | Minor Change | Decrease |

| Carbazole Ring | Electron-Withdrawing (e.g., -CN) | Decrease in Energy | Minor Change | Increase |

| Picryl Ring | Electron-Donating (e.g., -CH₃) | Minor Change | Increase in Energy | Decrease |

| Picryl Ring | Stronger Electron-Withdrawing (e.g., -CF₃) | Minor Change | Decrease in Energy | Decrease |

Quantitative Structure-Property Relationship (QSPR) Approaches for Materials Design

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy for the predictive design of new materials. QSPR studies aim to establish a mathematical relationship between the molecular structure of a compound and its macroscopic properties. This is achieved by correlating calculated molecular descriptors (which quantify various aspects of the molecular structure) with experimentally determined properties.

For a molecule like this compound, which can be considered an energetic material due to its high nitro content, QSPR models could be developed to predict properties such as thermal stability, density, or sensitivity. For instance, a QSPR study on 227 nitroorganic compounds successfully derived a correlation equation to predict impact sensitivity using quantum mechanically derived descriptors. nih.gov

In the context of materials design for optoelectronics, QSPR models could be developed to predict key properties such as:

Absorption and Emission Wavelengths: By correlating these properties with descriptors related to the electronic structure (e.g., HOMO-LUMO gap, charge distribution), models can be built to predict the color of light a new derivative will absorb or emit.

Charge Carrier Mobilities: Descriptors related to molecular shape, size, and intermolecular interactions could be used to predict how efficiently charges will move through the material in a solid-state device.

Quantum Yields: Models could be developed to predict the efficiency of light emission.

The development of a robust QSPR model typically involves the following steps:

Data Set Generation: A series of structurally related molecules with known experimental property data is compiled. For the target compound, this would involve synthesizing and characterizing a library of derivatives with different substituents.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the data set.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While specific QSPR studies focused on the materials design of this compound derivatives were not identified in the search results, the principles of QSPR are broadly applicable. Such models could significantly accelerate the discovery of new functional materials by reducing the need for exhaustive synthesis and experimental testing, allowing researchers to prioritize the most promising candidate molecules identified through computational screening.

Advanced Research Applications in Materials Science and Chemical Sensing

N-(2,4,6-trinitrophenyl)carbazol-9-amine as a Component in Organic Electronic Materials

While specific research focusing exclusively on this compound in organic electronic devices is not extensively documented in publicly available literature, its potential can be inferred from the well-established roles of its constituent chemical moieties. The carbazole (B46965) unit is a cornerstone in the design of materials for organic electronics, prized for its excellent hole-transporting capabilities and thermal stability. Conversely, the trinitrophenyl group is a powerful electron acceptor, known to facilitate charge transfer processes. The combination of these two units suggests a material with bipolar characteristics, suitable for various functions within organic electronic devices.

Role as Hole Transporting Material (HTM) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells

Carbazole and its derivatives are widely employed as Hole Transporting Materials (HTMs) in both OLEDs and Perovskite Solar Cells (PSCs) due to their electron-rich nature and ability to form stable amorphous films. These materials facilitate the efficient injection and transport of positive charge carriers (holes) from the anode towards the emissive layer (in OLEDs) or the perovskite absorber layer (in PSCs).

| HTM Designation | Device Structure | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| SGT-405 | FTO/bl-TiO₂/CH₃NH₃PbI₃/HTM/Au | 14.79% | |

| V950 (enamine-based) | ITO/PEDOT:PSS/CH₃NH₃PbI₃/HTM/Au | ~18% | |

| V1207 | FTO/TiO₂/Perovskite/HTM/Spiro-OMeTAD/Au | ~18% | |

| spiro-OMeTAD (Reference) | FTO/bl-TiO₂/CH₃NH₃PbI₃/HTM/Au | 15.23% |

Application as Exciton (B1674681)/Electron Blocking Layer Materials

In OLEDs, an exciton blocking layer (EBL) or electron blocking layer is used to confine excitons (bound electron-hole pairs) within the emissive layer, preventing them from diffusing into adjacent layers and quenching non-radiatively. This confinement enhances the probability of radiative recombination, thereby boosting device efficiency. Effective electron blocking materials typically possess a high LUMO energy level to create a barrier for electrons and a suitable HOMO level to allow unimpeded hole transport.

The strong intramolecular charge transfer character of this compound, resulting from its D-A structure, suggests it could be engineered for such blocking functions. The carbazole moiety provides the necessary hole-transport pathway, while the electron-deficient trinitrophenyl group would modulate the frontier orbital energies. A sufficiently high LUMO level could create an effective barrier to prevent electrons from leaking from the emissive layer into the hole transport layer, thus improving charge balance and recombination efficiency within the device.

Function as Phosphorescent Host Material in PhOLEDs

In Phosphorescent OLEDs (PhOLEDs), a host material constitutes the matrix for a phosphorescent guest emitter. An effective host must possess a triplet energy level higher than that of the guest dopant to ensure efficient energy transfer from the host to the guest, preventing back-transfer and energy loss. Carbazole derivatives are frequently used as host materials due to their typically high triplet energies and good charge transport properties.

The introduction of the electron-accepting trinitrophenyl group to the carbazole-9-amine core is expected to lower the triplet energy of the resulting molecule due to the increased intramolecular charge transfer character. While this might render it unsuitable as a host for high-energy blue or green phosphorescent emitters, it could make it a candidate for hosting lower-energy red phosphorescent dopants. Efficient hosting requires that the host material facilitates balanced electron and hole transport to the guest molecules, a property that the bipolar D-A nature of this compound could potentially provide.

Charge Transfer Dynamics in Solid-State Materials

The defining characteristic of this compound is its potent donor-acceptor structure, which inherently promotes charge transfer. Upon photoexcitation or electrical injection, an electron can be transferred from the electron-rich carbazole-9-amine donor to the electron-deficient trinitrophenyl acceptor, forming a charge-transfer state. The dynamics of this process—including the rate of charge transfer, the stability of the charge-separated state, and the rate of charge recombination—are fundamental to the material's performance in electronic devices.

In the solid state, these dynamics are further influenced by intermolecular interactions. The molecules may arrange into packed structures, forming D-A stacks that facilitate intermolecular charge transfer. The study of charge-transfer complexes between carbazole donors and nitroaromatic acceptors has shown that these interactions can lead to the formation of mixed stacking patterns with average interplanar distances conducive to electronic coupling. Understanding these charge transfer dynamics is crucial for predicting and optimizing material properties like charge carrier mobility and energy transfer efficiency in thin-film devices.

Advanced Sensing Platforms and Detection Mechanisms

The distinct photophysical properties arising from the donor-acceptor nature of this compound make it a candidate for chemical sensing applications, particularly for the detection of electron-deficient nitroaromatic compounds.

Fluorescence Quenching-Based Detection of Nitroaromatic Analytes

Fluorescence quenching is a highly sensitive technique for detecting various analytes. Carbazole and its derivatives are known fluorophores that can be used to detect nitroaromatic compounds, which are common components in explosives and are environmental pollutants. The detection mechanism is based on the quenching of the carbazole fluorescence upon interaction with the nitroaromatic analyte.

This quenching process is often static, involving the formation of a non-fluorescent ground-state complex between the electron-rich carbazole (donor) and the electron-deficient nitroaromatic analyte (acceptor). The efficiency of this quenching is dependent on the strength of the donor-acceptor interaction. For carbazole, the presence of a nitro group on the analyte is essential for the fluorescence quenching to occur. The interaction often involves electrostatic forces and π-π stacking, leading to photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET) from the excited fluorophore to the quencher.

Given that this compound already contains a strong acceptor, its application as a sensor would likely involve competitive displacement or interaction modulation. However, the foundational principle demonstrated by the quenching of simple carbazole derivatives by analytes like 2,4,6-trinitrophenol (TNP or picric acid) provides a strong basis for designing related sensing systems. The sensitivity and selectivity of such sensors are quantified by the Stern-Volmer constant (Ksv) and the limit of detection (LOD).

| Sensor/Fluorophore | Analyte | Quenching Constant (Ksv) [M⁻¹] | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Coumarin-Substituted Cyclophosphazene | 2,4,6-Trinitrophenol (TNP) | 4.71 × 10⁴ | 0.334 ppm | |

| Zn²⁺–Anthracene Complex | 2,4,6-Trinitrophenol (TNP) | 3.75 × 10⁶ | 3.01 × 10⁻¹⁰ M | |

| Triphenylamine Carboxylic Acid (Compound 4) | Picrate Anion | 9.715 × 10⁵ | Micromolar Level | |

| Polyaromatic Imine Conjugate (Compound 3) | Nitrobenzene (NB) | 7.86 × 10⁵ | Not Specified |

Supramolecular Architectures and Self-Assembly Phenomena

The solid-state arrangement of molecules, governed by non-covalent interactions, defines the supramolecular architecture and significantly influences the material's properties. In donor-acceptor molecules like this compound, these interactions are particularly pronounced.

The crystal structure of this compound (also known as 9-(2,4,6-trinitroanilino)-carbazole) reveals strong π-molecular interactions that dictate its packing in the solid state. researchgate.net The molecule itself contains an intramolecular hydrogen bond involving the amine proton and an oxygen atom from one of the ortho-nitro groups on the picryl ring. researchgate.net More significantly, in the crystal lattice, the electron-donating carbazole plane of one molecule and the electron-accepting picryl plane of a neighboring molecule overlap. researchgate.net The interplanar distances between the donor carbazole of one molecule and the acceptor picryl ring of an adjacent molecule are 3.28 Å and 3.34 Å. researchgate.net These short distances are indicative of a strong π-π stacking interaction, a key feature in the formation of its extended supramolecular structure. researchgate.net

The powerful donor-acceptor (D-A) interactions between adjacent molecules of this compound drive its self-assembly into highly ordered, one-dimensional structures. The carbazole unit acts as the donor (D) and the picryl (trinitrophenyl) moiety serves as the acceptor (A). researchgate.net This arrangement leads to the formation of an infinite linear chain with a repeating ...D-A:D-A... stacking pattern. researchgate.net In this architecture, the carbazole donor of one molecule is positioned directly over the picryl acceptor of the next molecule in the chain, facilitated by the strong π-molecular interactions. researchgate.net This self-assembly into infinite chains is a direct consequence of the molecule's inherent electronic structure, where the electron-rich and electron-poor segments seek to maximize their electrostatic and orbital overlap with complementary partners.

Table 1. Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₁N₅O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.686 |

| b (Å) | 24.601 |

| c (Å) | 10.047 |

| β (°) | 107.76 |

| N-N distance (Å) | 1.381 |

| Interplanar distance 1 (Å) | 3.28 |

| Interplanar distance 2 (Å) | 3.34 |

Future Research Directions and Interdisciplinary Prospects

Development of Novel Synthetic Routes for Scalability and Sustainability

Current synthetic routes for N-(2,4,6-trinitrophenyl)carbazol-9-amine and related compounds often involve multi-step processes that may not be optimized for large-scale production or environmental sustainability. Future research should focus on developing novel synthetic methodologies that are both scalable and eco-friendly. This could involve exploring one-pot synthesis reactions, utilizing greener solvents, and investigating catalyst systems that offer high yields and easy separation. The development of more efficient synthetic protocols would be a critical step in enabling further research and potential application of this compound.

Exploration of this compound in Advanced Energy Conversion Devices

The carbazole (B46965) moiety is well-known for its electron-donating properties and has been extensively used in organic electronics. Conversely, the trinitrophenyl group is a strong electron acceptor. This donor-acceptor (D-A) architecture within a single molecule suggests that this compound could possess interesting photophysical and electronic properties suitable for advanced energy conversion devices.

Future investigations could explore its potential in:

Organic Photovoltaics (OPVs): As a potential non-fullerene acceptor or a component in the active layer of organic solar cells.

Organic Light-Emitting Diodes (OLEDs): Particularly in thermally activated delayed fluorescence (TADF) emitters, where the D-A structure can facilitate the necessary electronic transitions.

Perovskite Solar Cells: As an interface layer to improve charge extraction and device stability.

A systematic study of its photophysical properties, including absorption, emission, and charge carrier mobility, would be essential to evaluate its performance in these applications.

Integration into Hybrid Materials for Multifunctional Applications

The integration of this compound into hybrid materials could unlock new functionalities. Research in this area could focus on creating composites with:

Inorganic Nanoparticles: Such as quantum dots or metal oxides, to create materials with combined electronic and optical properties for applications in sensing or photocatalysis.

Polymers: To develop processable materials for thin-film electronics or as sensitive layers for chemical sensors. The presence of the trinitrophenyl group suggests a potential for selective detection of electron-rich analytes.

Metal-Organic Frameworks (MOFs): Incorporating the molecule as a linker or a guest within the pores of MOFs could lead to materials with tailored porosity and electronic properties for gas separation or catalysis.

Advanced Computational Studies for Rational Design and Performance Prediction

Advanced computational modeling will be a crucial tool in guiding the future development and application of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to:

Predict its electronic structure, frontier molecular orbital energy levels (HOMO/LUMO), and absorption/emission spectra.

Simulate its charge transport properties to assess its potential in electronic devices.

Model its interactions with other molecules and materials to guide the design of hybrid materials and sensors.

These computational insights can help to rationally design new derivatives with optimized properties for specific applications, thereby reducing the need for extensive trial-and-error synthesis and experimentation.

Unexplored Spectroscopic Probes and Characterization Techniques

A thorough characterization of this compound using a range of spectroscopic techniques is necessary to fully understand its properties. While basic characterization has been performed, more advanced techniques could provide deeper insights. These may include:

Ultrafast Transient Absorption Spectroscopy: To probe the dynamics of excited states and charge carriers, which is critical for understanding its potential in optoelectronic applications.

Solid-State NMR Spectroscopy: To gain detailed information about the molecular packing and intermolecular interactions in the solid state.

Raman Spectroscopy: To investigate vibrational modes and how they are affected by the molecular environment, which can be useful for sensing applications.

Cross-Disciplinary Research with Emerging Fields in Chemical Sciences

The unique combination of a carbazole donor and a trinitrophenyl acceptor in this compound opens up opportunities for cross-disciplinary research. Collaborations with researchers in fields such as supramolecular chemistry, materials engineering, and nanotechnology could lead to innovative applications. For instance, its potential for self-assembly into ordered structures could be explored for applications in nanoelectronics. Furthermore, its response to external stimuli such as light or chemical analytes could be harnessed in the development of smart materials.

Q & A

Q. What are the standard synthetic routes for N-(2,4,6-trinitrophenyl)carbazol-9-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution between carbazole derivatives (e.g., 9-aminocarbazole) and 2,4,6-trinitrobenzenesulfonic acid or its activated derivatives. Key steps include:

- Coupling : Palladium-catalyzed Buchwald-Hartwig amination under inert atmospheres (e.g., N₂) in solvents like THF or DMF at 80–110°C.

- Purification : Column chromatography using hexane:ethyl acetate gradients (e.g., 9:1 to 4:1) to isolate the product with >90% purity .

- Yield Optimization : Excess nitroaryl reagents (1.1–1.2 eq) and slow addition of bases (e.g., K₂CO₃) minimize side reactions, achieving yields up to 96% .

Q. How is this compound characterized using spectroscopic and analytical methods?

- ¹H/¹³C NMR : Aromatic protons of the carbazole moiety appear at δ 8.5–7.2 ppm, while nitro group proximity deshields adjacent protons (δ 8.3–8.6 ppm). ¹³C signals at ~145–155 ppm confirm carbazole-nitrogen bonding .

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) validate nitro group presence .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 362–740) match theoretical molecular weights, with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How do nitro group substitutions influence the stability and energetic properties of this compound derivatives?

- Stability : Additional nitro groups increase steric strain, lowering thermal stability. Differential scanning calorimetry (DSC) reveals decomposition onset at 180–220°C, with exothermic peaks indicating nitro group degradation .

- Energetics : Density functional theory (DFT) calculations (B3LYP/6-31G*) show marginal binding energy differences (<0.02 eV) between isomers, necessitating microcalorimetry to resolve stability rankings .

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

- DFT with Exact Exchange : Hybrid functionals (e.g., B3LYP) correct electron correlation errors in nitro groups, accurately modeling HOMO-LUMO gaps (~3.5–4.0 eV) and charge transfer dynamics .

- Basis Sets : 6-311+G(d,p) captures polarization effects, validated against experimental UV-Vis spectra (λmax ~350–400 nm) .

Q. How can researchers address discrepancies in experimental data regarding the thermal stability of nitro-substituted carbazole derivatives?

- Controlled Degradation Studies : Compare thermogravimetric analysis (TGA) data under inert (N₂) vs. oxidative (O₂) atmospheres to isolate decomposition pathways .

- Statistical Analysis : Apply ANOVA to batch-to-batch synthesis variations (e.g., purity, substituent positions) to identify outliers and refine protocols .

Q. What are the methodological considerations for using this compound in biochemical assays as a hapten or probe?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.